

# A Comparative Spectroscopic Analysis of 2,6-Dibromo-4-methylaniline and Its Derivatives

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## Compound of Interest

Compound Name: 2,6-Dibromo-4-methylaniline

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A detailed examination of the structural nuances of **2,6-Dibromo-4-methylaniline** and its key derivatives, the N-acetyl and 4-nitro analogues, is presented through a comprehensive spectroscopic comparison. This guide provides researchers, scientists, and drug development professionals with quantitative data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), alongside detailed experimental protocols and visual representations of the molecular frameworks.

This comparative analysis delves into the characteristic spectroscopic signatures of **2,6-Dibromo-4-methylaniline**, a versatile building block in organic synthesis, and explores how the introduction of an acetyl or a nitro group at different positions on the molecule alters its spectral properties. The presented data offers a foundational understanding for the identification, characterization, and quality control of these compounds in various research and development settings.

## Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, IR, and Mass Spectrometry for **2,6-Dibromo-4-methylaniline** and its N-acetyl and 4-nitro derivatives.

Table 1:  $^1\text{H}$  NMR Spectroscopic Data ( $\delta$ , ppm)

Compound	Aromatic Protons (H-3, H-5)	-NH <sub>2</sub> Protons	-CH <sub>3</sub> Protons	Other Protons	Solvent
2,6-Dibromo-4-methylaniline	~7.1 (s, 2H)	~4.6 (br s, 2H)	~2.2 (s, 3H)	-	CDCl <sub>3</sub>
N-acetyl-2,6-dibromo-4-methylaniline	~7.2 (s, 2H)	~7.5 (br s, 1H, -NH)	~2.3 (s, 3H)	~2.1 (s, 3H, -COCH <sub>3</sub> )	CDCl <sub>3</sub>
2,6-Dibromo-4-nitroaniline	8.28 (s, 2H) [1]	6.78 (br s, 2H)[1]	-	-	DMSO-d <sub>6</sub>

Table 2: <sup>13</sup>C NMR Spectroscopic Data (δ, ppm)

Compound	C1	C2, C6	C3, C5	C4	-CH <sub>3</sub>	Other Carbons	Solvent
2,6-Dibromo-4-methylaniline	~142	~110	~132	~130	~20	-	CDCl <sub>3</sub>
N-acetyl-2,6-dibromo-4-methylaniline	~140	~115	~135	~133	~21	~168 (-C=O), ~24 (-COCH <sub>3</sub> )	CDCl <sub>3</sub>
2,6-Dibromo-4-nitroaniline	~155	~109	~126	~138	-	-	DMSO-d <sub>6</sub>

Table 3: Infrared (IR) Spectroscopic Data (cm<sup>-1</sup>)

Compound	N-H Stretching	C=O Stretching	NO <sub>2</sub> Stretching	C-Br Stretching	Aromatic C=C Stretching
2,6-Dibromo-4-methylaniline	~3400-3200 (doublet)	-	-	~600-500	~1600, ~1480
N-acetyl-2,6-dibromo-4-methylaniline	~3300	~1660	-	~600-500	~1600, ~1470
2,6-Dibromo-4-nitroaniline	~3400-3300 (doublet)	-	~1530 (asymmetric), ~1350 (symmetric)	~600-500	~1610, ~1470

Table 4: Mass Spectrometry (MS) Data (m/z)

Compound	Molecular Ion [M] <sup>+</sup>	Key Fragment Ions	Ionization Method
2,6-Dibromo-4-methylaniline	263/265/267 (isotope pattern)	184/186 ([M-Br] <sup>+</sup> ), 105 ([M-2Br] <sup>+</sup> )	Electron Ionization (EI)
N-acetyl-2,6-dibromo-4-methylaniline	305/307/309 (isotope pattern)	263/265/267 ([M-COCH <sub>2</sub> ] <sup>+</sup> ), 222/224 ([M-Br-COCH <sub>3</sub> ] <sup>+</sup> )	Electron Ionization (EI)
2,6-Dibromo-4-nitroaniline	294/296/298 (isotope pattern)[2]	264/266/268 ([M-NO] <sup>+</sup> ), 248/250/252 ([M-NO <sub>2</sub> ] <sup>+</sup> ), 168 ([M-NO <sub>2</sub> -Br] <sup>+</sup> )[2]	Electron Ionization (EI)

## Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited in this guide.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Approximately 10-20 mg of the solid sample was dissolved in 0.6-0.7 mL of deuterated chloroform ( $\text{CDCl}_3$ ) or deuterated dimethyl sulfoxide ( $\text{DMSO-d}_6$ ) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) was used as an internal standard ( $\delta = 0.00$  ppm).

Data Acquisition:  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra were recorded on a 400 MHz spectrometer.

- $^1\text{H}$  NMR: 16 scans were acquired with a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second.
- $^{13}\text{C}$  NMR: 1024 scans were acquired with a spectral width of 250 ppm, an acquisition time of 1 second, and a relaxation delay of 2 seconds. All  $^{13}\text{C}$  NMR spectra were proton-decoupled.

## Infrared (IR) Spectroscopy

Sample Preparation: A small amount of the solid sample was finely ground with dry potassium bromide (KBr) powder in a mortar and pestle. The mixture was then pressed into a thin, transparent pellet using a hydraulic press.

Data Acquisition: FTIR spectra were recorded using a Fourier Transform Infrared spectrometer. The spectra were collected in the range of  $4000\text{-}400\text{ cm}^{-1}$  with a resolution of  $4\text{ cm}^{-1}$ . A background spectrum of a pure KBr pellet was recorded and automatically subtracted from the sample spectrum.

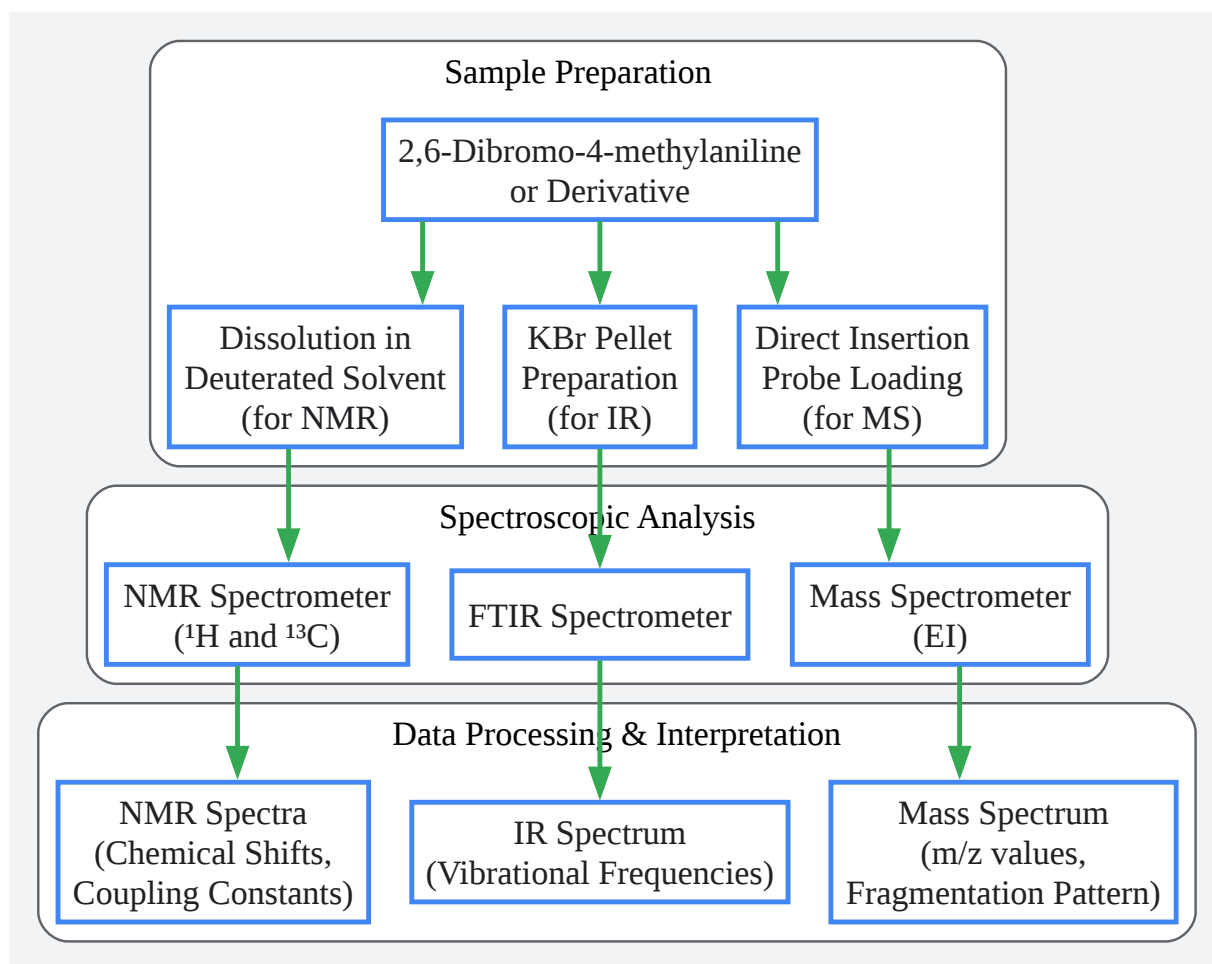
## Mass Spectrometry (MS)

Sample Introduction: The solid samples were introduced into the mass spectrometer via a direct insertion probe.

Data Acquisition: Mass spectra were obtained using an electron ionization (EI) source. The electron energy was set to 70 eV. The spectra were recorded over a mass-to-charge ( $m/z$ ) range of 50-500.

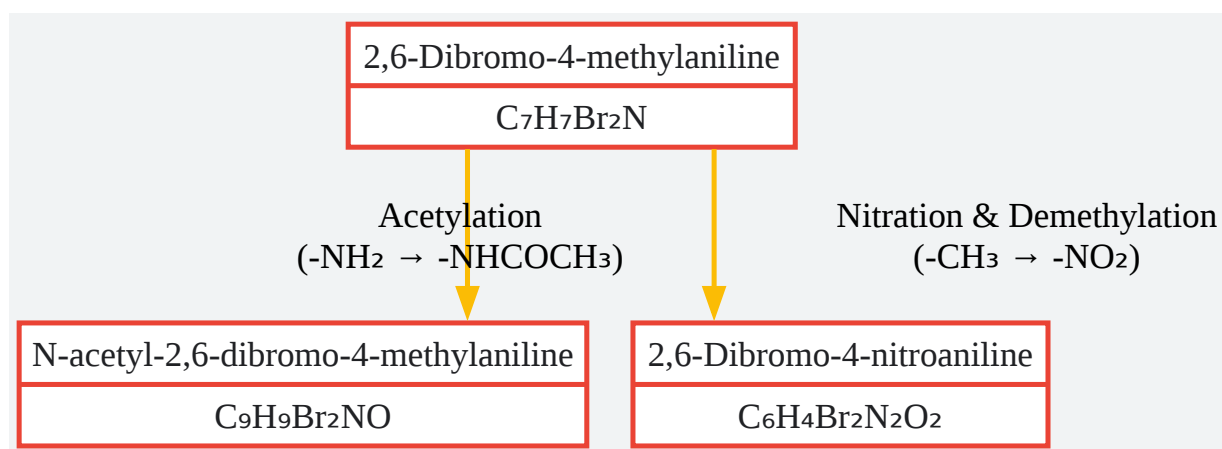
## Visualizing Structural Relationships and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the structural relationships between the compared compounds and the general workflow of the spectroscopic analysis.



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Caption: Experimental workflow for spectroscopic analysis.



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Caption: Structural relationships of the analyzed compounds.

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## References

- 1. 2,6-Dibromo-4-nitroaniline(827-94-1)  $^1H$  NMR spectrum [chemicalbook.com]
- 2. 2,6-Dibromo-4-nitroaniline(827-94-1) MS [m.chemicalbook.com]
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